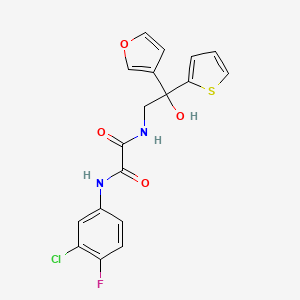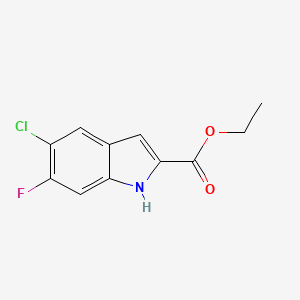
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For example, Liu Chuan-xiang (2006) describes a synthetic approach starting from 3,5-difluoropropiophenone, through steps including bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% (Liu Chuan-xiang, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction analysis, spectral data, and other structural elucidation techniques. For instance, F. Kaynak, S. Özbey, and N. Karalı (2013) synthesized and analyzed the structure of related compounds, revealing interactions like N-H···O hydrogen bonds and the planarity of the indole heterocycle, which are crucial for understanding the chemical behavior and reactivity of the molecule (Kaynak, Özbey, & Karalı, 2013).
Chemical Reactions and Properties
Chemical properties of such molecules are influenced by their functional groups, leading to specific reactions under various conditions. For example, reactions of vinylmagnesium bromide with morpholine or piperidine-N-sulphenyl chlorides afford N-ethenylthio-morpholine and -piperidine, demonstrating the molecule's reactive sites and potential for further chemical transformations (Baudin, Julia, & Ruel, 1987).
Physical Properties Analysis
Physical properties such as melting points, solubility, and phase transitions are critical for understanding the compound's behavior in different environments. Dan Liu, Hui Liang, and Jiang Lu (2023) discussed the synthesis and properties of a thermoresponsive polymer with structural similarities, highlighting the influence of polymerization and solvent type on transition temperatures, which could be relevant for understanding the physical behavior of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide in various solvents (Liu, Liang, & Lu, 2023).
Applications De Recherche Scientifique
KCNQ2 Potassium Channel Opener for Migraine Treatment
A study developed an orally bioavailable KCNQ2 potassium channel opener that demonstrated significant activity in a rat model of migraine, reducing the number of cortical spreading depressions induced by potassium chloride (Wu et al., 2003). This research highlights the therapeutic potential of morpholine derivatives in neurological conditions.
Neurokinin-1 Receptor Antagonist for Emesis and Depression
Another study synthesized a water-soluble neurokinin-1 receptor antagonist that showed high efficacy in pre-clinical tests relevant to emesis and depression, indicating its potential for clinical administration in these conditions (Harrison et al., 2001).
Ionic Liquids and Thermal Stability
Research on N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids has shown that these compounds exhibit long liquid ranges and thermal stabilities exceeding 400 degrees Celsius, making them of interest for applications requiring thermal stability (Kim et al., 2004).
Anticancer Activity
A novel approach to synthesize α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of such compounds as anticancer agents (Fang et al., 2016).
Propriétés
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUJXGUXTVALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)

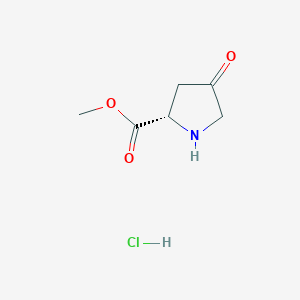
![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)

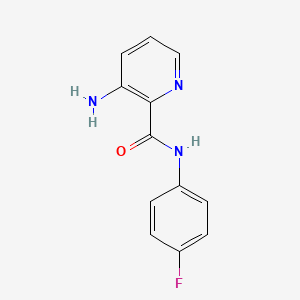

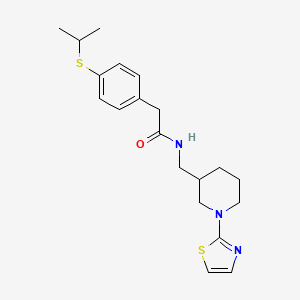
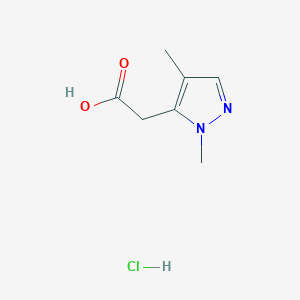
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
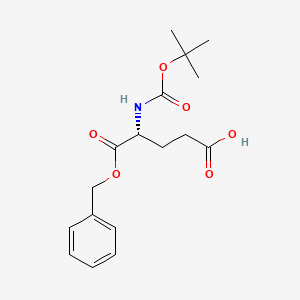
![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
